Liproxstatin-1
Übersicht
Beschreibung
Liproxstatin-1 ist ein potenter Inhibitor der Ferroptose, einer Form des regulierten Zelltods, die durch die Anhäufung von Lipidperoxiden und Eisen gekennzeichnet ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten, einschließlich neurodegenerativer Erkrankungen, Krebs und Ischämie-Reperfusionsschäden, große Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung einer spirocyclischen Struktur beinhaltet. Der letzte Schritt beinhaltet die Addition einer (3-Chlorbenzyl)aminogruppe an die spirocyclische Struktur .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese im Allgemeinen Standardmethoden der organischen Synthese, einschließlich der Verwendung von Schutzgruppen, selektiver Funktionalisierungstransformationen und Reinigungsmethoden wie Chromatographie .
Wissenschaftliche Forschungsanwendungen
Liproxstatin-1 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsgebiete sind:
Ischämie-Reperfusionsschäden: Es wurde festgestellt, dass this compound Gewebeschäden reduziert, die durch Ischämie-Reperfusionsschäden verursacht werden, wie sie bei Herzinfarkten und Schlaganfällen auftreten.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Ferroptose durch seine radikalfangende antioxidative Aktivität hemmt. Es fängt Lipidperoxylradikale ab und verhindert so die Anhäufung von Lipidperoxiden und den anschließenden Zelltod. Die Verbindung interagiert auch mit wichtigen molekularen Zielstrukturen, wie z. B. Glutathionperoxidase 4, um ihre schützenden Wirkungen zu verstärken .
Wirkmechanismus
Target of Action
Liproxstatin-1 is a potent inhibitor of ferroptosis , a form of regulated cell death characterized by excessive iron accumulation and uncontrollable lipid peroxidation . The primary targets of this compound are the key regulators of ferroptosis, including glutathione peroxidase 4 (GPX4) and ACSL4 .
Mode of Action
This compound functions as a radical-sequestering antioxidant, preventing peroxidation of cell membranes along with mitochondria and lowering free iron ions . It inhibits ferroptosis by blocking the accumulation of lipid reactive oxygen species (ROS), which are the primary drivers of ferroptosis .
Biochemical Pathways
This compound affects the lipid metabolism pathway, which can promote ferroptosis in certain conditions by regulating ACSL4/LPCAT3 protein levels . Additionally, it may participate in the endoplasmic reticulum stress (ERS) pathway, which can also contribute to ferroptosis via the Bip/p‐EIF2α/CHOP pathway .
Pharmacokinetics
It has been shown to be effective in inhibiting ferroptosis in various in vivo and in vitro models at nanomolar concentrations .
Result of Action
This compound has been shown to have therapeutic effects in various disease models where ferroptosis plays a role. For instance, it can alleviate metabolic dysfunction-associated fatty liver disease in mice by reducing liver levels of triglycerides and cholesterol, ameliorating insulin resistance, and inhibiting hepatic apoptosis . It can also attenuate acute hypertriglyceridemic pancreatitis in rats by inhibiting ferroptosis .
Action Environment
The action of this compound can be influenced by environmental factors such as diet and disease state. For example, in a mouse model of metabolic dysfunction-associated fatty liver disease, the mice were fed a high-fat diet with 30% fructose in water for 16 weeks before receiving this compound . In this context, this compound was able to alleviate the disease symptoms, suggesting that its efficacy can be influenced by the metabolic state of the organism .
Biochemische Analyse
Biochemical Properties
Liproxstatin-1 plays a crucial role in inhibiting ferroptosis by interacting with several key biomolecules. It primarily targets and inhibits lipid peroxidation, a process driven by iron and reactive oxygen species. This compound interacts with enzymes such as glutathione peroxidase 4 (GPX4), which is essential for reducing lipid hydroperoxides to non-toxic lipid alcohols . Additionally, this compound has been shown to interact with acyl-CoA synthetase long-chain family member 4 (ACSL4) and cyclooxygenase 2 (COX-2), both of which are involved in lipid metabolism and ferroptosis regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to protect renal tubular cells from ischemia-reperfusion-induced acute kidney injury by inhibiting ferroptosis . In hepatocytes, this compound alleviates metabolic dysfunction-associated fatty liver disease by reducing lipid peroxidation and improving lipid metabolism . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in ferroptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to scavenge lipid peroxides and inhibit lipid peroxidation. This compound binds to and stabilizes GPX4, preventing the accumulation of toxic lipid hydroperoxides . Additionally, this compound inhibits the activity of ACSL4 and COX-2, further reducing lipid peroxidation and ferroptosis . This compound also modulates the expression of genes involved in lipid metabolism and ferroptosis, contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its activity for extended periods . In vitro studies have shown that this compound can protect cells from ferroptosis for several hours to days, depending on the concentration and experimental conditions . Long-term studies in animal models have demonstrated that this compound can provide sustained protection against ferroptosis-induced tissue damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits ferroptosis and provides protection against tissue damage . At higher doses, this compound may exhibit toxic or adverse effects, including liver and kidney damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways related to lipid metabolism and ferroptosis. It interacts with enzymes such as GPX4, ACSL4, and COX-2, which play critical roles in lipid peroxidation and ferroptosis regulation . This compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes and altering lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound accumulates in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its protective effects against ferroptosis .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and proteins involved in lipid metabolism and ferroptosis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Liproxstatin-1 can be synthesized through a multi-step process involving the formation of a spirocyclic structureThe final step involves the addition of a (3-chlorobenzyl)amino group to the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Liproxstatin-1 unterliegt hauptsächlich radikalfangenden antioxidativen Reaktionen. Es wirkt als Radikalfänger und reagiert mit Lipidperoxylradikalen, um die Lipidperoxidation zu verhindern .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Chinoxalinderivate, Piperidin und (3-Chlorbenzyl)amin. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und Lösungsmitteln, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist die spirocyclische Verbindung selbst, die sich durch ihre starke ferroptosehemmende Eigenschaft auszeichnet .
Vergleich Mit ähnlichen Verbindungen
Liproxstatin-1 wird oft mit anderen Ferroptose-Inhibitoren verglichen, wie z. B. Ferrostatin-1 und Deferoxamin. Während alle drei Verbindungen die Ferroptose hemmen, ist this compound durch seine spirocyclische Struktur und seine potente radikalfangende antioxidative Aktivität einzigartig . Dies macht es besonders effektiv bei der Verhinderung von Lipidperoxidation und dem Schutz von Zellen vor ferroptose-induzierten Schäden.
Ähnliche Verbindungen
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFQFNOUYXZVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Liproxstatin-1 inhibit ferroptosis?
A1: this compound acts as a radical-trapping antioxidant (RTA), effectively scavenging lipid peroxyl radicals and halting the propagation of lipid peroxidation. [] This ability to suppress lipid peroxidation, a hallmark of ferroptosis, is key to its cytoprotective activity. []
Q2: Is this compound's antioxidant activity related to its potency as a lipoxygenase inhibitor?
A2: Studies suggest that Lip-1's primary mode of action is not through lipoxygenase inhibition. Research indicates that Lip-1 does not inhibit human 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively inhibits ferroptosis, unlike known 15-LOX-1 inhibitors like PD146176. []
Q3: Does this compound influence glutathione peroxidase 4 (GPx4) activity?
A3: While Lip-1 itself doesn't directly enhance GPx4 activity, it can prevent the downregulation of GPx4 induced by certain conditions. For example, in an ischemic stroke model, Lip-1 attenuated the decrease in GPx4 protein expression caused by middle cerebral artery occlusion (MCAO). [] This protective effect on GPx4, a key enzyme in the detoxification of lipid hydroperoxides, contributes to its anti-ferroptotic activity.
Q4: Does this compound affect iron metabolism?
A4: this compound has been shown to indirectly influence iron metabolism. In a study on aortic dissection, Lip-1 prevented the downregulation of key ferroptosis regulatory proteins, including SLC7A11 (a component of the cystine/glutamate antiporter system xC-) and FSP1 (ferroptosis suppressor protein 1), which are involved in maintaining cellular redox balance and iron homeostasis. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers do not explicitly mention the molecular formula and weight of Lip-1, it can be found in chemical databases like PubChem. The molecular formula of Lip-1 is C18H21N3OS, and its molecular weight is 327.45 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers primarily focus on the biological activity of Lip-1 and do not include detailed spectroscopic data. Information on its spectral properties (NMR, IR, etc.) would be found in dedicated chemical characterization studies or databases.
Q7: What is known about the material compatibility and stability of this compound?
A7: The provided research articles mainly focus on the biological effects of Lip-1 and do not delve into its material compatibility or stability under various conditions (temperature, pH, light exposure, etc.). Such information is crucial for developing stable formulations and would be explored in pharmaceutical development studies.
Q8: Does this compound possess any catalytic properties?
A8: this compound's primary mechanism of action is its radical-trapping antioxidant activity, not direct catalysis. [] It functions by scavenging lipid peroxyl radicals rather than catalyzing chemical reactions.
Q9: Have any computational studies been conducted on this compound?
A9: Yes, computational methods have been used to investigate the mechanism of Lip-1. A study employing molecular simulations, density functional theory (DFT), and variational transition-state theory provided theoretical insights into how Lip-1 inactivates lipid peroxide radicals. [] These calculations supported the role of the aromatic amine site (1'-NH) in Lip-1's radical-trapping activity.
Q10: How do structural modifications affect the activity of this compound?
A10: Computational studies on Lip-1 and related compounds have revealed key structural features contributing to its potency. The presence of a benzene ring and higher HOMO (Highest Occupied Molecular Orbital) energy enhance its lipid radical scavenging activity. [] Modifications that affect these features would likely alter its potency as a ferroptosis inhibitor.
Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound?
A11: The provided research primarily focuses on the biological activity and mechanism of Lip-1. As a research compound, detailed SHE regulations, compliance measures, and risk minimization strategies would be addressed as part of its development for clinical use.
Q12: What is known about the pharmacokinetics of this compound (absorption, distribution, metabolism, excretion)?
A12: While the provided research focuses on the in vitro and in vivo effects of Lip-1, detailed pharmacokinetic studies investigating its absorption, distribution, metabolism, and excretion (ADME) are not included. These studies are crucial for understanding its behavior in vivo and would be part of its preclinical development.
Q13: What is the relationship between this compound's pharmacokinetic properties and its pharmacodynamics (in vivo activity and efficacy)?
A13: The relationship between Lip-1's PK and PD properties requires further investigation. Understanding how its absorption, distribution, metabolism, and excretion influence its in vivo activity and efficacy is crucial for determining its therapeutic potential.
Q14: What cell-based assays have been used to study this compound's activity?
A14: this compound's activity has been extensively studied in various cell lines. Researchers have used cell viability assays, such as the CCK8 assay and lactate dehydrogenase release assays, to assess its cytoprotective effects against ferroptosis-inducing agents. [, , , , ]
Q15: What animal models have been employed to investigate this compound's therapeutic potential?
A15: this compound has shown promise in several animal models of disease. Studies have utilized mouse models of spinal cord injury, [, ] stroke, [] traumatic brain injury, [] abdominal aortic aneurysm formation, [] and acute kidney injury [] to demonstrate its therapeutic potential by inhibiting ferroptosis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.